molecular formula C6H10N4O B1336587 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001500-41-9

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B1336587
M. Wt: 154.17 g/mol
InChI Key: UMHVAZMWVVGRCV-UHFFFAOYSA-N
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Description

The compound "4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with amines is a common strategy . Another approach involves the condensation of cyanoacrylamides with alkylhydrazines in formic acid to obtain pyrazole carboxamides . Additionally, the Vilsmeier–Haack formylation of acetonitrile followed by reaction with hydrazine hydrate or monosubstituted hydrazines can yield pyrazole-4-carboxamides . These methods demonstrate the versatility in synthesizing pyrazole derivatives, including those with dimethylamino groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR spectroscopy, and in some cases, X-ray diffraction analysis . These techniques allow for the elucidation of the compound's framework and the position of substituents on the pyrazole ring, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, pyrazole carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . Additionally, reactions with acetylacetone and arylidenemalononitriles can yield pyrazolopyrimidine derivatives, while treatment with isatin and aldehydes can produce Schiff bases . These reactions not only demonstrate the reactivity of the pyrazole ring but also the potential to generate compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of dimethylamino groups can impact the basicity of the compound and its solubility in organic solvents. The presence of carboxamide functionality can also influence the hydrogen bonding potential, which is relevant for the compound's interaction with biological molecules .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Isomeric Compounds : A method for preparing isomeric N-alkyl and N-aryl-3(5)-amino-5(3)-hydroxy-1H-pyrazole-1-carboxamides was developed, showing the versatility of this compound in creating skeletal muscle relaxants (Drummond & Johnson, 1988).
  • Microwave-assisted Synthesis : New pyrazole derivatives were synthesized using microwave-assisted organic synthesis, highlighting the compound's utility in efficient and novel synthesis methods (Sun Da-gui, 2011).

Biological and Medicinal Applications

  • Anti-Breast Cancer Activity : A study demonstrated the anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, indicating the potential of this compound in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
  • Inhibitory Potential Against Enzymes : Benzamide derivatives of the compound were tested for their inhibitory potential against human enzymes, suggesting applications in drug development (Saeed et al., 2015).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, providing insights into its molecular configuration (Ju Liu et al., 2016).

Antitumor and Antiinflammatory Activities

  • Antitumor Activities : Pyrazolopyrimidines and Schiff Bases derived from this compound showed antitumor activities against various human cancer cell lines (Hafez et al., 2013).
  • Potential Antiinflammatory Agents : Novel pyrazole derivatives synthesized from this compound exhibited significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHVAZMWVVGRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426897
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

CAS RN

1001500-41-9
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methylamide (100 mg, 0.5 mmol) in ethanol (4 ml) was flushed with argon and treated with Pd/C 10% (40 mg, 0.04 mmol). The reaction vessel was evacuated and flushed with hydrogen three times and the reaction was stirred at ambient temperature overnight. The reaction mixture was filtrated and the solvent was evaporated to yield a brown viscous oil (76 mg, 91%) which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Yield
91%

Synthesis routes and methods II

Procedure details

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (1.23 g) was dissolved in MeOH (30 ml) and 10% Pd/C (0.3 g, 50% wet) was added. The mixture was stirred under a hydrogen atmosphere overnight and the catalyst filtered off. The solvent was removed in vacuo to yield 4-amino-N,1-dimethylpyrazole-3-carboxamide, 1.1 g. NMR Spectrum: (CDCl3) 2.93 (s, 3H), 3.76 (s, 3H), 4.41 (m, 2H), 6.62 (m, 1H), 6.89 (s, 1H); Mass spectrum: MH+ 155
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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